molecular formula C10H7FN2O3 B1389502 1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid CAS No. 1204297-01-7

1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid

Cat. No.: B1389502
CAS No.: 1204297-01-7
M. Wt: 222.17 g/mol
InChI Key: GLJNBFHEOZSYNC-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid is a fluorinated pyrazole derivative offered for research purposes. This compound, with the CAS number 1204297-01-7, has a molecular formula of C 10 H 7 FN 2 O 3 and a molecular weight of 222.17 g/mol . Its structure features a 4-fluorophenyl substituent and a carboxylic acid group on a pyrazolone core, making it a valuable scaffold in medicinal chemistry and drug discovery research. Pyrazole carboxylic acids are versatile building blocks in organic synthesis, frequently utilized in the development of novel pharmaceutical compounds and agrochemicals. Researchers can employ this compound to explore its potential biological activities or to synthesize more complex molecules. The presence of both hydrogen bond donor and acceptor groups, along with the aromatic fluorine, can influence the compound's physicochemical properties and its interaction with biological targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a laboratory setting. For specific storage and handling information, please refer to the safety data sheet.

Properties

IUPAC Name

1-(4-fluorophenyl)-5-oxo-4H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O3/c11-6-1-3-7(4-2-6)13-9(14)8(5-12-13)10(15)16/h1-5,8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJNBFHEOZSYNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(C=N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid (CAS No: 1204297-01-7) is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of compounds known for their pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant studies and data.

  • Molecular Formula : C11H9FN2O3
  • Molecular Weight : 236.2 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1204297-01-7

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study highlighted the synthesis of various pyrazole compounds that demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM. The reference drug dexamethasone showed comparable results at a concentration of 1 µM, suggesting the potential of these compounds in inflammatory conditions .

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against various bacterial strains. A related study reported that certain pyrazole derivatives exhibited potent activity against E. coli, S. aureus, and Klebsiella pneumoniae. The presence of specific functional groups was noted to enhance antimicrobial activity, indicating structure-activity relationships (SAR) that could guide further development .

3. Anticancer Potential

Pyrazoles have also been investigated for their anticancer properties. Compounds similar to 1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole have shown promising results in inhibiting cancer cell proliferation in vitro. For instance, derivatives were tested against various cancer cell lines, revealing significant cytotoxic effects that warrant further investigation into their mechanisms of action .

Case Studies

Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:

Study Compound Activity Results
Selvam et al. (2014)Novel pyrazole derivativesAnti-inflammatoryUp to 85% TNF-α inhibition at 10 µM
Burguete et al. (2016)1,5-diaryl pyrazolesAntimicrobialEffective against E. coli and S. aureus
Chovatia et al. (2016)Pyrazole derivativesAnticancerSignificant cytotoxicity in cancer cell lines

While specific mechanisms for the biological activity of this compound are still under investigation, it is hypothesized that its efficacy may stem from its ability to modulate inflammatory pathways and inhibit key enzymes involved in microbial resistance and cancer cell proliferation.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. Research indicates that 1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid exhibits significant antibacterial activity against various strains of bacteria. This makes it a candidate for developing new antibiotics or antimicrobial agents .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This property positions it as a potential therapeutic agent for conditions such as arthritis and other inflammatory disorders .

Cancer Research
Emerging research suggests that pyrazole derivatives can induce apoptosis in cancer cells. Specifically, studies have shown that this compound may interfere with cancer cell proliferation pathways. This aspect warrants further investigation for potential use in oncology .

Agricultural Applications

Pesticide Development
The unique structure of this compound allows for modifications that can enhance its efficacy as a pesticide. Research into its derivatives has indicated potential insecticidal and fungicidal properties. These findings are crucial for developing eco-friendly pesticides that minimize environmental impact while effectively controlling pests .

Material Science

Polymer Chemistry
In material science, pyrazole compounds are being explored for their ability to act as building blocks in polymer synthesis. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced material applications .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated the antimicrobial activity of several pyrazole derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to control groups .

Case Study 2: Anti-inflammatory Mechanisms

In another research article focused on anti-inflammatory properties, researchers found that the compound reduced levels of TNF-alpha and IL-6 in cell cultures treated with lipopolysaccharides (LPS). These results suggest its potential use in therapies targeting chronic inflammatory diseases .

Comparison with Similar Compounds

Key Observations :

  • Compound 1 and 3 include aldehyde and acetyl groups, respectively, which may influence reactivity and crystallinity .
  • Compound 5 incorporates a thiazole ring and triazolyl group, increasing molecular complexity and planarity .

Crystallographic and Conformational Analysis

X-ray diffraction studies of pyrazole derivatives reveal insights into molecular planarity and packing:

Compound Dihedral Angle (Pyrazole–Fluorophenyl) Crystallographic Notes Evidence ID
1 4.64° Near-planar structure; P2₁/c space group
2 5.3° Similar planarity; minor torsional distortion
3 4.89° Planar conformation; C–H···O interactions
4 10.53° (Molecule A), 9.78° (Molecule B) Reduced planarity due to propionyl group
5 N/A Isostructural with triclinic P 1 symmetry; fluorophenyl group perpendicular to main plane

Key Observations :

    Preparation Methods

    Knoevenagel Condensation and Cyclization

    A representative synthesis involves the following:

    Step Reaction Reagents/Conditions Description Yield (%)
    1 Knoevenagel condensation 4-fluoroacetophenone + dimethylformamide dimethyl acetal (DMF-DMA), 100°C, 5 h Formation of (E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one intermediate High (not specified)
    2 Cyclization Hydrazine hydrate in ethanol, 80°C, 2 h Cyclization of intermediate to this compound ~80% overall yield for similar derivatives

    This method was optimized for industrial production, improving yield and reducing environmental impact compared to older routes.

    Alternative Route via Pyrazole-4-carbaldehyde Derivatives

    Another approach involves:

    • Condensation of 4-fluoroaniline with 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde in absolute alcohol with acetic acid catalyst.
    • Followed by further functional group modifications to introduce the carboxylic acid moiety.

    This method is useful for synthesizing substituted pyrazole derivatives and allows for structural diversity but may require additional purification steps.

    Use of 4-Fluorobenzyl Halides

    Synthesis can also proceed by:

    • Condensation of pyrazole derivatives with 4-fluorobenzyl halides (e.g., 4-fluorobenzyl chloride) in the presence of bases such as sodium hydride or potassium carbonate.
    • Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate the reaction.

    Reaction Conditions and Optimization

    Parameter Typical Conditions Notes
    Temperature 80–100°C For condensation and cyclization steps
    Solvent Ethanol, DMF, DMSO Polar aprotic solvents favor reaction progress
    Reaction Time 2–6 hours Depending on step and scale
    Catalysts/Additives Acetic acid (for imine formation), bases (NaH, K2CO3) Facilitate condensation and substitution

    Optimization efforts focused on:

    • Reducing reaction time
    • Increasing overall yield (up to 80% reported)
    • Minimizing hazardous solvents and reagents
    • Enhancing purity via chromatographic methods

    Analytical Confirmation

    The synthesized compound is typically confirmed by:

    • Mass spectrometry (MS)
    • Proton nuclear magnetic resonance (^1H NMR)
    • Thin-layer chromatography (TLC) for reaction monitoring
    • Elemental analysis

    These techniques ensure structural integrity and purity of the final product.

    Summary Table of Preparation Methods

    Method Starting Materials Key Reagents Reaction Type Advantages Yield Range
    Knoevenagel + Cyclization 4-fluoroacetophenone, DMF-DMA, hydrazine DMF-DMA, hydrazine hydrate Condensation, cyclization High yield, industrial scalability ~80% overall
    Pyrazole-4-carbaldehyde route 4-fluoroaniline, pyrazole-4-carbaldehyde Acetic acid, alcohol Condensation, imine formation Structural diversity, mild conditions Moderate
    N-alkylation with 4-fluorobenzyl halide Pyrazole derivative, 4-fluorobenzyl chloride NaH, K2CO3, DMF N-alkylation Direct substitution, straightforward Variable

    Research Findings and Industrial Relevance

    • The two-step Knoevenagel condensation followed by hydrazine cyclization is the most efficient and environmentally friendly method currently reported, suitable for scale-up.
    • The presence of the 4-fluoro substituent influences the electronic properties, potentially enhancing biological activity and pharmacokinetic profiles, which justifies the synthetic focus on this derivative.
    • Optimization of reaction parameters has led to improved yields and reduced reaction times, making the synthesis more cost-effective for pharmaceutical applications.

    Q & A

    Q. What synthetic routes are commonly employed for preparing 1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid?

    The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-ketoesters or β-diketones. For example, ethyl acetoacetate reacts with 4-fluorophenylhydrazine to form a pyrazole intermediate, followed by hydrolysis under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid derivative . Alternative methods include Vilsmeier–Haack formylation for introducing aldehyde groups to pyrazole scaffolds, though this requires subsequent oxidation to carboxylic acids .

    Q. How is the structural integrity of this compound validated experimentally?

    X-ray crystallography (using SHELX or ORTEP-III) is the gold standard for confirming bond lengths, angles, and stereochemistry . Complementary techniques include:

    • IR spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and NH/OH stretches.
    • NMR : ¹H/¹³C NMR resolves fluorophenyl aromatic protons (δ 7.1–7.4 ppm) and pyrazole ring protons (δ 6.5–7.0 ppm) .
    • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., calculated for C₁₁H₉FN₂O₃: 236.06 g/mol) .

    Q. What computational methods are used to predict the electronic properties of this compound?

    Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. These are cross-validated with experimental UV-Vis spectra to assess π→π* transitions in the fluorophenyl and pyrazole moieties .

    Advanced Research Questions

    Q. How can discrepancies between crystallographic and spectroscopic data be resolved?

    If XRD data (e.g., bond lengths) conflict with NMR/IR results:

    • Re-refine the XRD dataset using updated software (e.g., SHELXL-2018) to check for overfitting .
    • Perform variable-temperature NMR to rule out dynamic effects (e.g., tautomerism) .
    • Use synchrotron radiation for higher-resolution XRD to detect minor conformational isomers .

    Q. What strategies optimize regioselectivity in pyrazole functionalization?

    • Electrophilic substitution : The 4-fluorophenyl group directs electrophiles to the pyrazole C-3/C-5 positions. Use steric hindrance (e.g., bulky reagents) to favor C-3 substitution .
    • Cross-coupling reactions : Suzuki-Miyaura coupling at C-4 requires prior bromination; Pd(PPh₃)₄ and arylboronic acids achieve >80% yields under inert conditions .

    Q. How does the fluorophenyl group influence pharmacological activity in related analogs?

    • The electron-withdrawing fluorine enhances metabolic stability and bioavailability.
    • In SAR studies, replacing 4-fluorophenyl with chlorophenyl reduces COX-2 inhibition by ~40%, while methylphenyl analogs show negligible activity .
    • Molecular docking (AutoDock Vina) predicts hydrogen bonding between the carboxylic acid and enzyme active sites (e.g., cyclooxygenase) .

    Q. What challenges arise in purity assessment, and how are they addressed?

    • Hygroscopicity : The carboxylic acid group absorbs moisture, requiring anhydrous handling and Karl Fischer titration for water content analysis .
    • Byproduct detection : HPLC (C18 column, 0.1% TFA/MeCN gradient) resolves unreacted starting materials and decarboxylated byproducts .

    Methodological Challenges

    Q. How are reaction conditions optimized for scale-up synthesis?

    • Solvent selection : Replace EtOH with MeCN to improve solubility and reduce hydrolysis side reactions .
    • Catalysis : Add catalytic p-TsOH (5 mol%) to accelerate cyclocondensation, achieving >90% yield at 80°C .
    • Workflow : Use flow chemistry for continuous production, minimizing intermediate degradation .

    Q. What protocols ensure reproducibility in crystallographic studies?

    • Crystal growth : Slow evaporation from DMSO/EtOH (1:3) at 4°C yields diffraction-quality crystals.
    • Data collection : Maintain crystals at 100 K under N₂ stream to prevent lattice disorder .
    • Validation : Check Rint (<5%) and Flack parameter (±0.01) to confirm enantiopurity .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid
    Reactant of Route 2
    1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid

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